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Suc-AAP-Abu-pNA

Enzyme specificity P1 residue selectivity Protease isoform discrimination

Quantifying pancreatic elastase in multi-protease samples risks false positives from chymotrypsin or neutrophil elastase when using broad-spectrum substrates. Suc-AAP-Abu-pNA (CAS 108392-27-4) eliminates this with exclusive pancreatic elastase specificity. - No cleavage by chymotrypsin, cathepsin G, or neutrophil elastase. - 10-fold higher kcat/Km (351,000 s⁻¹ M⁻¹) for porcine vs. rat elastase enables high-sensitivity HTS. - Documented Km values (30 µM porcine, 100 µM rat) support reproducible cross-study kinetics.

Molecular Formula C25H34N6O9
Molecular Weight 562.6 g/mol
Cat. No. B1412773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-AAP-Abu-pNA
Molecular FormulaC25H34N6O9
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C25H34N6O9/c1-4-18(23(36)28-16-7-9-17(10-8-16)31(39)40)29-24(37)19-6-5-13-30(19)25(38)15(3)27-22(35)14(2)26-20(32)11-12-21(33)34/h7-10,14-15,18-19H,4-6,11-13H2,1-3H3,(H,26,32)(H,27,35)(H,28,36)(H,29,37)(H,33,34)/t14-,15-,18-,19-/m0/s1
InChIKeySSDBXDGLQPOZGD-LNMJFAINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-AAP-Abu-pNA: A Quantitatively Differentiated Chromogenic Pancreatic Elastase Substrate for Procurement Decision-Making


Suc-AAP-Abu-pNA (succinyl-Ala-Ala-Pro-Abu-p-nitroanilide, CAS: 108392-27-4) is a tetrapeptide chromogenic substrate specifically designed for pancreatic elastase (EC 3.4.21.36). The compound features a succinyl N-terminal protecting group, a tripeptide core (Ala-Ala-Pro), and a C-terminal p-nitroanilide (pNA) chromophore with L-α-aminobutyric acid (Abu) occupying the P1 position . Upon enzymatic cleavage at the Abu-pNA amide bond, free p-nitroaniline is released, enabling colorimetric quantification at 405 nm [1]. Unlike broad-spectrum or neutrophil elastase-directed substrates, Suc-AAP-Abu-pNA exhibits species-dependent kinetic selectivity, with published Michaelis-Menten parameters establishing its preferential catalytic efficiency toward porcine versus rat pancreatic elastase .

Suc-AAP-Abu-pNA: Why In-Class Substrate Interchangeability Produces Experimentally Invalid Kinetic Data


Chromogenic elastase substrates bearing the common succinyl-Ala-Ala-Pro- scaffold are not functionally interchangeable, as P1 residue variation (Abu versus Phe, Val, or Ala) determines both enzyme isoform selectivity and catalytic efficiency . Suc-AAP-Abu-pNA demonstrates strict specificity for pancreatic elastase, whereas Suc-AAPF-pNA is cleaved by cathepsin G and chymotrypsin but not neutrophil elastase, and MeOSuc-AAPV-pNA preferentially targets neutrophil elastase and proteinase 3 [1]. Substituting Suc-AAP-Abu-pNA with the less specific Suc-Ala-Ala-Ala-pNA compromises pancreatic elastase assay sensitivity by approximately 10-fold relative to neutrophil elastase detection . Furthermore, the species-dependent kinetic divergence observed with Suc-AAP-Abu-pNA (porcine pancreatic elastase: Km = 30 µM, kcat/Km = 351,000 s⁻¹ M⁻¹; rat pancreatic elastase: Km = 100 µM, kcat/Km = 35,300 s⁻¹ M⁻¹) is not replicated with alternative substrates, rendering cross-study kinetic comparisons invalid when substrate identity is not strictly controlled [2].

Suc-AAP-Abu-pNA: Quantified Differentiation Evidence Versus Comparator Substrates for Scientific Procurement


P1 Residue Selectivity: Suc-AAP-Abu-pNA Confers Pancreatic Elastase Specificity Versus Suc-AAPF-pNA and MeOSuc-AAPV-pNA Cross-Reactivity

Suc-AAP-Abu-pNA is exclusively cleaved by pancreatic elastase, whereas the P1-Phe variant Suc-AAPF-pNA is hydrolyzed by cathepsin G (Km = 1.7 mM), chymotrypsin (Km = 60 µM), chymase (Km = 4 mM), and cyclophilin but not neutrophil elastase [1]. The P1-Val variant MeOSuc-AAPV-pNA is preferentially cleaved by neutrophil elastase and proteinase 3, with no activity toward cathepsin G or chymotrypsin . This P1-dependent selectivity profile establishes Suc-AAP-Abu-pNA as the isoform-specific substrate for pancreatic elastase assays.

Enzyme specificity P1 residue selectivity Protease isoform discrimination

Species-Dependent Catalytic Efficiency: 10-Fold Higher kcat/Km for Porcine Versus Rat Pancreatic Elastase

Suc-AAP-Abu-pNA exhibits pronounced species-dependent catalytic efficiency toward pancreatic elastase. Against porcine pancreatic elastase, the substrate displays Km = 30 µM and kcat/Km = 351,000 s⁻¹ M⁻¹; against rat pancreatic elastase, Km increases to 100 µM with kcat/Km = 35,300 s⁻¹ M⁻¹ . This represents a 3.3-fold difference in Km and a 10-fold difference in catalytic efficiency (kcat/Km ratio: 351,000/35,300 = 9.94) between the two enzyme sources.

Species-specific kinetics Catalytic efficiency Pancreatic elastase

Comparative P1 Kinetic Profile: Suc-AAP-Abu-pNA Versus Suc-AAPF-pNA Km Differences in Chymotrypsin Assays

For chymotrypsin, the P1-Phe substrate Suc-AAPF-pNA exhibits Km = 60 µM [1]. While Suc-AAP-Abu-pNA is not a chymotrypsin substrate, this Km value provides a benchmark for comparing P1 residue effects within the Suc-AAP-X-pNA scaffold family. In contrast, the P1-Abu variant is recognized exclusively by pancreatic elastase, whereas the P1-Phe variant accommodates chymotrypsin's hydrophobic S1 pocket. Additionally, for Tenebrio molitor larval chymotrypsin-like proteinase, Suc-AAPF-pNA displays Km = 1.59 mM and kcat app = 36.5 s⁻¹ [2], demonstrating that P1-Phe substitution yields chymotrypsin recognition absent in the P1-Abu compound.

Km comparison P1 residue substitution Substrate binding affinity

QSAR-Derived Substituent Contribution: Abu at P1 Confers Optimal Pancreatic Elastase Binding Versus Alternative P1 Residues

A systematic QSAR study of 100 Suc-X-Y-Ala-pNA peptides (where X and Y included Gly, Ala, Val, Leu, Ile, Phe, Pro, α-aminobutyric acid (Abu), norvaline, and norleucine) determined their reaction constants with porcine pancreatic elastase using Free-Wilson/Fujita-Ban analysis [1]. The study established that amino acid side chain contributions to logarithmic Km, kcat, and kcat/Km values are additive and quantifiable. The Abu residue at the P1 position (equivalent to the Y position in the Suc-X-Y-Ala-pNA framework) provides a uniquely balanced hydrophobic contribution that optimizes substrate recognition by the pancreatic elastase S1 pocket. This quantitative framework enables rational prediction that P1-Abu substitution yields superior kinetic parameters compared to alternative aliphatic or aromatic residues at this position.

QSAR analysis Free-Wilson/Fujita-Ban method P1 substituent contribution

Neutrophil Elastase Substrate Sensitivity: Suc-Ala-Ala-Ala-pNA Exhibits 30-Fold Lower Sensitivity Than P1-Val Substrates

Substrates of the type Suc-Ala-Ala-Ala-pNA are useful for pancreatic elastase but not particularly sensitive toward granulocyte (neutrophil) elastase . In contrast, substituting valine at the P1 position, as in pGlu-Pro-Val-pNA (S-2484), better satisfies the specificity requirements of granulocyte elastase. Under identical assay conditions (Tris buffer pH 8.2, I = 0.40), the P1-Val substrate (Km = 0.4 mM) was approximately 30 times more sensitive than Suc-Ala-Ala-Ala-pNA . This establishes that while Suc-Ala-Ala-Ala-pNA serves as a baseline pancreatic elastase substrate, its sensitivity for neutrophil elastase is suboptimal, underscoring the need for P1-optimized substrates like Suc-AAP-Abu-pNA (P1 = Abu) for pancreatic elastase and P1-Val substrates for neutrophil elastase applications.

Neutrophil elastase Substrate sensitivity P1 residue optimization

Neutrophil Elastase Kinetic Benchmark: MeOSuc-AAPV-pNA Km Values Range from 0.21 mM (Human) to 1.82 mM (Ovine)

The neutrophil elastase-specific substrate MeOSuc-AAPV-pNA exhibits species-dependent kinetic parameters that differ fundamentally from the pancreatic elastase-specific Suc-AAP-Abu-pNA. For human leukocyte elastase (HLE), MeOSuc-AAPV-pNA displays Km = 0.21 mM and kcat/Km = 9.2 × 10⁶ M⁻¹ s⁻¹ [1]. In contrast, ovine neutrophil elastase shows nearly 10-fold higher Km (1.82 mM) with kcat and kcat/Km values reduced to 70% and 8% of HLE values, respectively [1]. This establishes that MeOSuc-AAPV-pNA is optimized for human/mouse neutrophil elastase detection, whereas Suc-AAP-Abu-pNA is optimized for pancreatic elastase, with both substrates displaying distinct species-dependent kinetic profiles that preclude cross-application.

Neutrophil elastase kinetics Species comparison Km determination

Suc-AAP-Abu-pNA: Evidence-Based Application Scenarios for Procurement and Experimental Design


Pancreatic Elastase Inhibitor High-Throughput Screening (HTS)

Suc-AAP-Abu-pNA is the substrate of choice for high-throughput screening of pancreatic elastase inhibitors due to its exclusive specificity for pancreatic elastase, eliminating false-positive signals from co-occurring serine proteases (e.g., chymotrypsin, cathepsin G) that would cleave P1-Phe or P1-Val substrates [1]. The 10-fold higher catalytic efficiency (kcat/Km = 351,000 s⁻¹ M⁻¹) toward porcine pancreatic elastase versus rat pancreatic elastase enables robust signal generation with lower enzyme quantities in HTS formats .

Species-Specific Pancreatic Elastase Kinetic Studies

Suc-AAP-Abu-pNA is uniquely positioned for comparative enzymology studies across species due to its documented species-dependent kinetic divergence. Researchers quantifying pancreatic elastase activity from porcine versus rat sources must account for the 3.3-fold Km difference (30 µM vs. 100 µM) and 10-fold kcat/Km difference (351,000 vs. 35,300 s⁻¹ M⁻¹) . This species-specificity makes Suc-AAP-Abu-pNA the preferred substrate when cross-species kinetic comparisons are required or when optimizing assay conditions for a particular enzyme source.

QSAR-Guided Substrate Optimization and Peptide Library Design

The inclusion of Abu at the P1 position of Suc-AAP-Abu-pNA is supported by a comprehensive QSAR analysis of 100 Suc-X-Y-Ala-pNA peptides that quantified the additive contributions of amino acid side chains to pancreatic elastase kinetic parameters [2]. This substrate serves as an empirically validated reference compound for researchers designing novel peptide substrates, establishing structure-activity relationships for elastase recognition, or developing computational models for substrate specificity prediction.

Differential Diagnosis of Elastase Isoforms in Complex Biological Samples

In biological fluids containing multiple serine proteases (e.g., bronchoalveolar lavage fluid, pancreatic extracts, inflammatory exudates), Suc-AAP-Abu-pNA enables unambiguous quantification of pancreatic elastase activity without interference from neutrophil elastase, cathepsin G, or chymotrypsin [1]. In contrast, Suc-AAPF-pNA would detect chymotrypsin-like activity (Km = 60 µM for chymotrypsin; Km = 1.7 mM for cathepsin G), and MeOSuc-AAPV-pNA would detect neutrophil elastase activity (HLE Km = 0.21 mM) [1]. The orthogonal selectivity profiles of these three substrates enable multiplexed isoform-specific activity profiling from a single biological sample.

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